molecular formula C17H34O2 B14349266 Tetradecanoic acid, 13,13-dimethyl-, methyl ester CAS No. 93815-58-8

Tetradecanoic acid, 13,13-dimethyl-, methyl ester

Cat. No.: B14349266
CAS No.: 93815-58-8
M. Wt: 270.5 g/mol
InChI Key: HMVURCFETBBBBW-UHFFFAOYSA-N
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Description

Tetradecanoic acid, 13,13-dimethyl-, methyl ester is a chemical compound with the molecular formula C17H34O2. It is a derivative of tetradecanoic acid, also known as myristic acid, where the 13th carbon is substituted with two methyl groups, and the carboxylic acid group is esterified with methanol. This compound is part of the fatty acid methyl ester family and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecanoic acid, 13,13-dimethyl-, methyl ester typically involves the esterification of 13,13-dimethyl-tetradecanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same esterification reaction but is optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic acid, 13,13-dimethyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or acids, depending on the nucleophile used.

Scientific Research Applications

Tetradecanoic acid, 13,13-dimethyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.

    Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid esters.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of surfactants, lubricants, and as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of tetradecanoic acid, 13,13-dimethyl-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases, leading to the release of the parent acid and methanol. The parent acid can then participate in various metabolic pathways, influencing cellular processes such as lipid metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Tetradecanoic acid, 10,13-dimethyl-, methyl ester
  • Tetradecanoic acid, 12-methyl-, methyl ester
  • Methyl tetradecanoate

Uniqueness

Tetradecanoic acid, 13,13-dimethyl-, methyl ester is unique due to the presence of two methyl groups at the 13th carbon position. This structural feature can influence its physical and chemical properties, such as melting point, solubility, and reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

93815-58-8

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

methyl 13,13-dimethyltetradecanoate

InChI

InChI=1S/C17H34O2/c1-17(2,3)15-13-11-9-7-5-6-8-10-12-14-16(18)19-4/h5-15H2,1-4H3

InChI Key

HMVURCFETBBBBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCCCCCCCC(=O)OC

Origin of Product

United States

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